4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine
Overview
Description
4,4,4-Trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine is a fluorinated amine compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine typically involves the reaction of 4,4,4-trifluoro-2-(2-methoxyethyl)butanoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations, ensuring minimal waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of functionalized amines.
Scientific Research Applications
4,4,4-Trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid
- 4,4,4-Trifluoro-2-(2-methoxyethyl)-3-oxobutyric acid ethyl ester
Uniqueness
4,4,4-Trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine stands out due to its specific structural features, such as the trifluoromethyl groups and the methoxyethyl side chain. These confer unique reactivity and stability, making it particularly valuable in applications requiring high-performance materials and bioactive compounds.
Properties
IUPAC Name |
4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3NO/c1-12-6-7(3-4-13-2)5-8(9,10)11/h7,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOBNXJNCURZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CCOC)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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